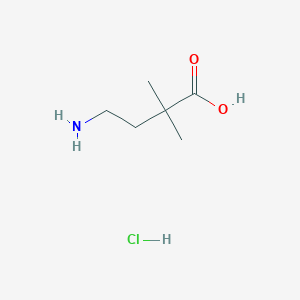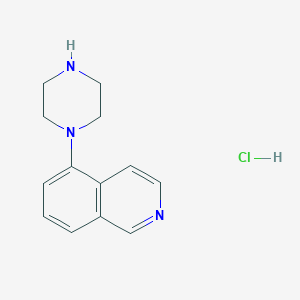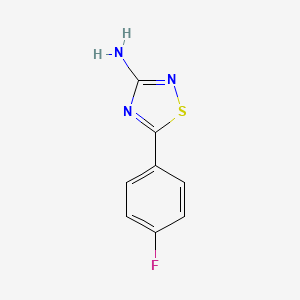
5-(4-Fluorophenyl)-1,2,4-thiadiazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-(4-Fluorophenyl)-1,2,4-thiadiazol-3-amine” is a complex organic compound. It contains a thiadiazole ring, which is a type of heterocyclic compound. Thiadiazoles are known for their wide range of biological activities . The compound also contains a fluorophenyl group, which is a phenyl ring substituted with a fluorine atom .
Molecular Structure Analysis
The molecular structure of a compound like “5-(4-Fluorophenyl)-1,2,4-thiadiazol-3-amine” would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy .
Chemical Reactions Analysis
The chemical reactions involving “5-(4-Fluorophenyl)-1,2,4-thiadiazol-3-amine” would depend on the specific conditions and reagents used. Thiadiazoles can undergo a variety of reactions, including electrophilic and nucleophilic substitutions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(4-Fluorophenyl)-1,2,4-thiadiazol-3-amine” would be determined by its specific molecular structure. For example, the presence of a fluorine atom could increase its electronegativity and polarity .
Aplicaciones Científicas De Investigación
1. Noncovalent Interactions Analysis
5-(4-Fluorophenyl)-1,2,4-thiadiazol-3-amine has been studied for its noncovalent interactions using quantum theory and Hirshfeld surface analysis. The research highlighted the importance of these interactions in the stabilization of crystal structures and their potential in designing new materials with specific properties (El-Emam et al., 2020).
2. Anticancer and Antitubercular Activities
This compound has been evaluated for its antitumor and antitubercular activities. Some derivatives demonstrated significant in vitro activities against breast cancer cell lines and mycobacterium smegmatis MC155, suggesting their potential as therapeutic agents in cancer and tuberculosis treatment (Chandra Sekhar et al., 2019).
3. Molecular Structure Analysis
Studies on the molecular structure of 5-(4-Fluorophenyl)-1,2,4-thiadiazol-3-amine derivatives have provided insights into their crystallographic properties and the impact of different substitutions on their molecular orientation and stability (Yin et al., 2008).
4. Antimicrobial Activity
Derivatives of this compound have shown promising antimicrobial activities. This research enhances the understanding of their potential use in combating various bacterial and fungal infections (Dengale et al., 2019).
5. Fluorescence and Spectroscopic Studies
The compound's derivatives have been studied for their fluorescence effects, which can be influenced by structural composition and molecular aggregation. These properties make them suitable for use as fluorescence probes in biological and molecular medical research (Budziak et al., 2019).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(4-fluorophenyl)-1,2,4-thiadiazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3S/c9-6-3-1-5(2-4-6)7-11-8(10)12-13-7/h1-4H,(H2,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIMNOLKKPZKTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NS2)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

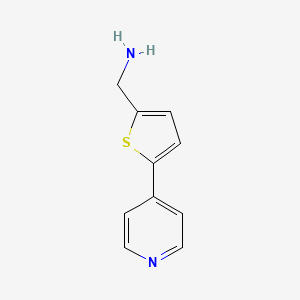


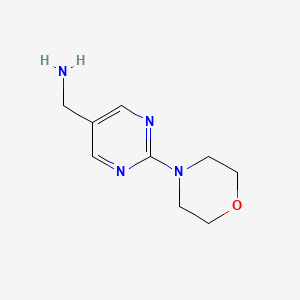
![Tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1372740.png)


![2-[(2-Aminophenyl)amino]ethanol hydrochloride](/img/structure/B1372743.png)
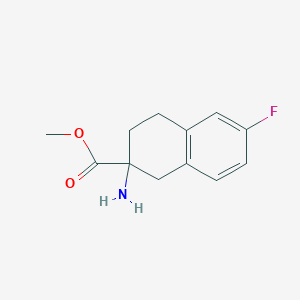

![[4-(6-bromo-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid](/img/structure/B1372751.png)
